2-Chloro-3,5,6-trifluorophenol
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Overview
Description
2-Chloro-3,5,6-trifluorophenol is an organic compound with the molecular formula C6H2ClF3O It is a chlorinated and fluorinated phenol, which means it contains both chlorine and fluorine atoms attached to a benzene ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5,6-trifluorophenol typically involves the chlorination and fluorination of phenol derivatives. One common method is the reaction of 2-chlorophenol with fluorinating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5,6-trifluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or modify the hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated phenols, while oxidation reactions can produce quinones.
Scientific Research Applications
2-Chloro-3,5,6-trifluorophenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3,5,6-trifluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,5-difluorophenol
- 2-Chloro-4,6-difluorophenol
- 2-Chloro-3,4,5-trifluorophenol
Uniqueness
2-Chloro-3,5,6-trifluorophenol is unique due to its specific arrangement of chlorine and fluorine atoms on the benzene ring This arrangement imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds
Properties
IUPAC Name |
2-chloro-3,5,6-trifluorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3O/c7-4-2(8)1-3(9)5(10)6(4)11/h1,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXFEVCTOKPZSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559927 |
Source
|
Record name | 2-Chloro-3,5,6-trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121555-66-6 |
Source
|
Record name | 2-Chloro-3,5,6-trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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